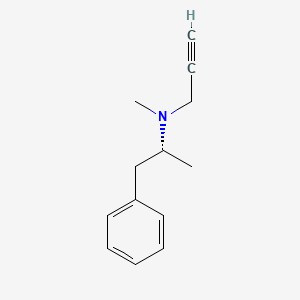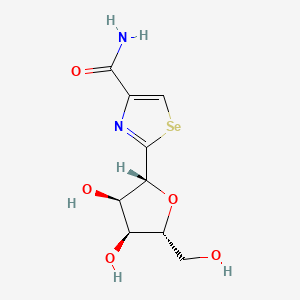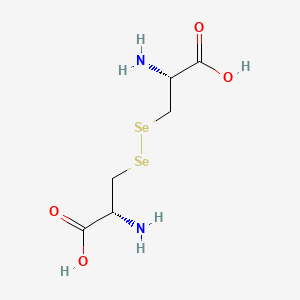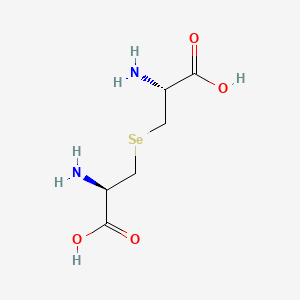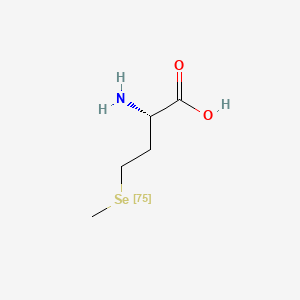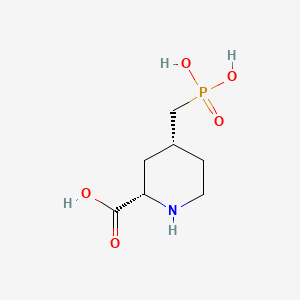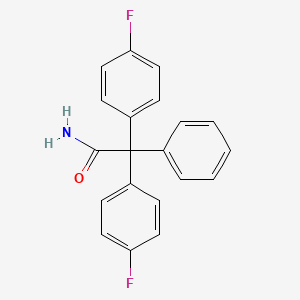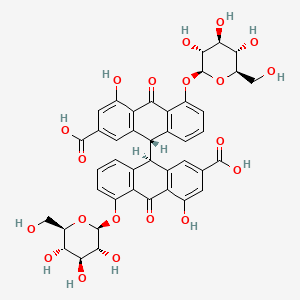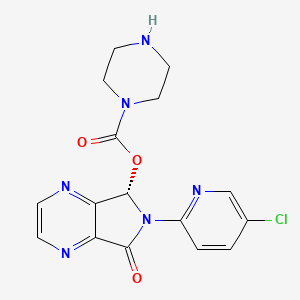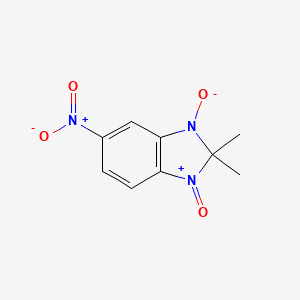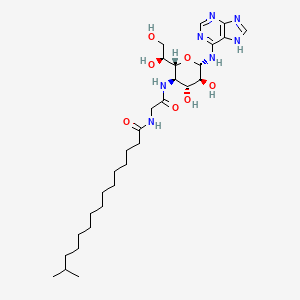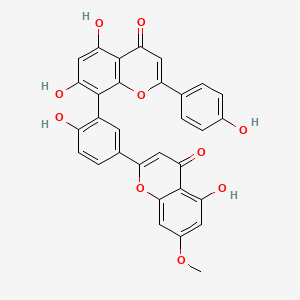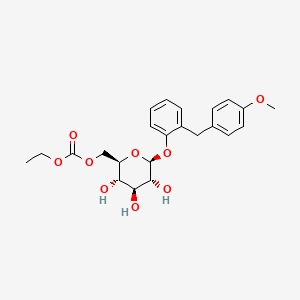
1H-吲哚-5-甲酰胺
概述
描述
SD 169: 是一种选择性的、口服活性的 p38α 丝裂原活化蛋白激酶 (MAPK) 的 ATP 竞争性抑制剂。 它以其高度特异性和效力而闻名,对 p38α MAPK 的 IC50 值为 3.2 纳摩尔,对 p38β MAPK 的 IC50 值为 122 纳摩尔 。 该化合物在预防和治疗糖尿病方面显示出巨大潜力,因为它可以抑制 T 细胞浸润和活化 .
科学研究应用
化学: SD 169 在化学研究中用作工具化合物来研究 p38α MAPK 的抑制。 它有助于理解这种激酶在各种细胞过程中的作用 .
生物学: 在生物学研究中,SD 169 用于研究涉及 p38α MAPK 的信号通路。 它在研究炎症细胞因子产生的调节和 T 细胞功能方面特别有用 .
医学: SD 169 在治疗糖尿病方面显示出前景,因为它可以预防 T 细胞浸润和活化。 它还在探索其在治疗其他炎症性疾病和涉及 p38α MAPK 的疾病方面的潜力 .
工业: 在制药行业,SD 169 用于开发针对 p38α MAPK 的新治疗剂。 它作为设计更有效和更具选择性的抑制剂的先导化合物 .
作用机制
SD 169 通过竞争性抑制 p38α MAPK 的 ATP 结合位点发挥作用。这种抑制阻止了参与炎症反应的下游靶标的磷酸化和活化。 通过阻断 p38α MAPK 的活性,SD 169 减少了促炎细胞因子的产生并抑制了 T 细胞的活化 .
生化分析
Biochemical Properties
1H-Indole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions of 1H-Indole-5-carboxamide is with the p38α mitogen-activated protein kinase (MAPK), where it acts as a selective inhibitor. This interaction is crucial as p38α MAPK is involved in inflammatory responses and cellular stress signaling pathways . The compound forms hydrogen bonds with the active site of the enzyme, inhibiting its activity and thereby modulating the downstream signaling pathways. Additionally, 1H-Indole-5-carboxamide has been shown to interact with other biomolecules, including proteins involved in cellular metabolism and gene expression .
Cellular Effects
1H-Indole-5-carboxamide exerts various effects on different types of cells and cellular processes. In immune cells, it inhibits the activation and infiltration of T cells, which is particularly relevant in the context of autoimmune diseases such as diabetes . The compound also influences cell signaling pathways by inhibiting the p38α MAPK pathway, leading to reduced production of pro-inflammatory cytokines. Furthermore, 1H-Indole-5-carboxamide affects gene expression by modulating the activity of transcription factors involved in inflammatory responses . In neuronal cells, the compound has been shown to enhance axonal regeneration after injury, indicating its potential in neuroprotective therapies .
Molecular Mechanism
The molecular mechanism of action of 1H-Indole-5-carboxamide involves its binding interactions with specific biomolecules. The compound binds to the active site of p38α MAPK, forming hydrogen bonds and inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, thereby modulating the cellular response to stress and inflammation. Additionally, 1H-Indole-5-carboxamide may interact with other enzymes and proteins through similar binding interactions, leading to changes in their activity and subsequent effects on cellular processes . The compound’s ability to modulate gene expression is likely mediated through its effects on transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole-5-carboxamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 1H-Indole-5-carboxamide can have sustained effects on cellular function, particularly in the context of chronic inflammation and autoimmune diseases . In in vitro studies, the compound has demonstrated consistent inhibitory effects on p38α MAPK activity over time, leading to prolonged modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of 1H-Indole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity and reduces inflammation without causing significant adverse effects . At higher doses, 1H-Indole-5-carboxamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
1H-Indole-5-carboxamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, 1H-Indole-5-carboxamide may influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . Changes in metabolite levels have been observed in studies investigating the compound’s effects on metabolic pathways .
Transport and Distribution
The transport and distribution of 1H-Indole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 1H-Indole-5-carboxamide can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors collectively determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1H-Indole-5-carboxamide exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, 1H-Indole-5-carboxamide may be targeted to specific cellular compartments, such as the nucleus, through post-translational modifications or targeting signals . These localization patterns are crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
准备方法
合成路线和反应条件: SD 169,也称为吲哚-5-甲酰胺,可以通过一系列有机反应合成反应条件通常包括使用强酸或强碱、高温和特定的催化剂来促进目标产物的形成 .
工业生产方法: 在工业环境中,SD 169 的生产可能涉及大规模有机合成技术。这包括使用连续流动反应器来确保一致的反应条件和高产率。 然后使用结晶、蒸馏或色谱等技术对化合物进行纯化,以达到所需的纯度水平 .
化学反应分析
反应类型: SD 169 会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成不同的氧化产物。
还原: 还原反应可用于修饰 SD 169 中存在的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 取代反应通常涉及使用卤化剂和亲核试剂.
主要形成的产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生 SD 169 的各种氧化衍生物,而取代反应可以将不同的官能团引入吲哚环 .
相似化合物的比较
类似化合物:
SB203580: 另一种 p38α MAPK 抑制剂,具有类似的抑制活性,但选择性特征不同。
BIRB 796: 一种高效的 p38 MAPK 抑制剂,对 MAPK 的不同亚型具有更广泛的特异性。
SD 169 的独特性: SD 169 脱颖而出,因为它对 p38α MAPK 的高度选择性,优于其他亚型。这种选择性减少了脱靶效应,增强了其治疗潜力。 此外,它的口服生物利用度使其成为体内研究和潜在临床应用的便利选择 .
属性
IUPAC Name |
1H-indole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMYQEAXTITUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566323 | |
| Record name | 1H-Indole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-87-7 | |
| Record name | Indole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-Indole-5-carboxamide derivatives interesting for pharmaceutical research?
A: 1H-Indole-5-carboxamide serves as a versatile scaffold in medicinal chemistry, demonstrating potential across various therapeutic areas. Its derivatives have shown promising activity as antagonists for peptidoleukotrienes [] and as highly potent and selective inhibitors of monoamine oxidase B (MAO-B) [].
Q2: How do structural modifications to the 1H-Indole-5-carboxamide core affect its biological activity?
A2: Research reveals that even slight alterations to the 1H-Indole-5-carboxamide structure significantly influence its pharmacological profile.
Q3: Can you elaborate on the mechanism of action of 1H-Indole-5-carboxamide derivatives as MAO-B inhibitors?
A: 1H-Indole-5-carboxamides, specifically those with substitutions like the 3,4-dichlorophenyl group, act as potent, selective, competitive, and reversible inhibitors of MAO-B []. While their exact binding mode requires further investigation, computational docking studies suggest they interact with the enzyme's active site, likely competing with substrates like dopamine and phenylethylamine [].
Q4: Are there any insights into the pharmacokinetic properties of 1H-Indole-5-carboxamide derivatives?
A4: Research has provided some information regarding the pharmacokinetic (PK) properties of specific 1H-Indole-5-carboxamide derivatives:
- A study found that incorporating a carboxamide instead of a methyl ether group at the 5th position of the indole ring led to improved bioavailability in 5-HT1A receptor agonists [].
- For the leukotriene antagonist 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]- 3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q), absolute bioavailability in rats was found to be 28%, with detectable blood levels even 24 hours after administration [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

